molecular formula C20H18N2O2S B2725508 N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860650-49-3

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2725508
CAS No.: 860650-49-3
M. Wt: 350.44
InChI Key: YSSARJFUIRUSSZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a heterocyclic carboxamide featuring a thienoindole core fused with a thiophene ring and an indole system.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSARJFUIRUSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-(4-Methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

The target molecule can be dissected into two primary components:

  • Thieno[2,3-b]indole-2-carboxylic acid : The heterocyclic core featuring a methyl group at the 8-position and a carboxylic acid at the 2-position.
  • 4-Methoxybenzylamine : The amine component for amide bond formation.

Key synthetic challenges include:

  • Regioselective construction of the thienoindole skeleton.
  • Introduction of the 8-methyl group without side reactions.
  • Efficient amidation under mild conditions.

Synthesis of 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic Acid

Cyclization to Thieno[2,3-b]indole-2-carboxylate

The thienoindole core is constructed via [3+2]-annulation using α-bromo ketones or Morita-Baylis-Hillman (MBH) adducts. A representative procedure adapted from and is outlined below:

Reaction with Ethyl Bromopyruvate
  • Conditions :
    • 8-Methylindoline-2-thione (1.0 equiv), ethyl bromopyruvate (1.2 equiv), triethylamine (2.0 equiv) in acetonitrile at 60°C for 12 hours.
  • Mechanism :
    • The thione undergoes nucleophilic attack at the α-position of the bromo ketone, followed by intramolecular cyclization to form the thiophene ring.
  • Product : Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate.
  • Yield : 78% (similar to).
Alternative Route Using MBH Adducts

A one-pot cascade reaction employing MBH adducts (e.g., nitroalkene derivatives) offers improved atom economy:

  • Conditions :
    • 8-Methylindoline-2-thione (1.0 equiv), MBH adduct (1.0 equiv), KOAc (1.0 equiv), and AcOH (1 mol%) in CH₃CN at room temperature for 48 hours.
  • Product : Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate.
  • Yield : 65–72%.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions:

  • Conditions :
    • Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (1.0 equiv), LiOH (3.0 equiv) in THF/H₂O (3:1) at 70°C for 6 hours.
  • Yield : 90–95%.

Amidation with 4-Methoxybenzylamine

The carboxylic acid is coupled with 4-methoxybenzylamine using standard amidation protocols:

Activation with EDCI/HOBt

  • Conditions :
    • Thienoindole-2-carboxylic acid (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) in DMF at 25°C for 12 hours.
  • Workup :
    • Purification via silica gel chromatography (cyclohexane:ethyl acetate = 90:10).
  • Yield : 82%.

Optimization and Challenges

Regioselectivity in Cyclization

The choice of base and solvent critically influences regioselectivity. For example, KOAc in CH₃CN promotes 5-exo-trig cyclization, avoiding competing pathways.

Steric Effects of the 8-Methyl Group

The 8-methyl group introduces steric hindrance, necessitating prolonged reaction times (48–72 hours) for complete conversion.

Amidation Efficiency

Coupling agents like EDCI/HOBt outperform carbodiimide-based methods, reducing racemization and improving yields.

Data Summary

Table 1: Synthesis of Thienoindole-2-carboxylate Intermediates

Starting Material Reagent Conditions Yield (%) Reference
8-Methylindoline-2-thione Ethyl bromopyruvate Et₃N, CH₃CN, 60°C 78
8-Methylindoline-2-thione MBH adduct KOAc, CH₃CN, rt 65–72

Table 2: Amidation of Thienoindole-2-carboxylic Acid

Acid Amine Coupling Agent Yield (%) Reference
Thienoindole-2-carboxylic 4-Methoxybenzylamine EDCI/HOBt 82

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thienoindole derivatives with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby exerting an anti-inflammatory or anticancer effect. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues

Thienoindole Derivatives
  • Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS: 172869-18-0) Core Structure: Shares the thienoindole backbone but has a methyl ester instead of a carboxamide. Molecular Weight: 245.30 g/mol vs. ~366.44 g/mol (target compound). Key Difference: The ester group may reduce hydrogen-bonding capacity compared to the carboxamide, affecting solubility and target binding .
  • 8H-Thieno[2,3-b]indole-2-carboxylic acid, 8-methyl-, 2-[(4-methylphenyl)sulfonyl]hydrazide (CAS: 477860-44-9) Core Structure: Similar thienoindole system but modified with a sulfonohydrazide group. Molecular Weight: 399.49 g/mol.
Pyridoindole and Thienopyridine Carboxamides
  • N-(4-Methoxybenzyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide (VU0152100) Core Structure: Dihydrothienopyridine instead of thienoindole. The 5,6-dimethyl groups may enhance steric hindrance .
  • N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l)

    • Core Structure : Pyrido[3,4-b]indole with a hexyl linker and hydroxybenzamide side chain.
    • Molecular Weight : 537.25 g/mol.
    • Key Difference : The pyridine ring introduces basicity (pKa ~8.77 for aromatic protons), while the extended alkyl chain increases hydrophobicity, contrasting with the compact 4-methoxybenzyl group in the target compound .
Indole Carboxamides
  • N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (Compounds 8–12) Core Structure: Simple indole with a 5-methoxy substituent. Pharmacological Activity: Demonstrated lipid-lowering effects in hyperlipidemia models.

Physicochemical Properties

Property Target Compound VU0152100 Compound 8l
Molecular Weight ~366.44 g/mol 366.42 g/mol 537.25 g/mol
LogP (Predicted) ~3.5 (estimated) 3.8 4.2
Hydrogen Bond Donors 2 (NH, CONH) 3 (NH, CONH, NH₂) 3 (NH, CONH, OH)
Aromatic Rings 3 (thienoindole + benzene) 2 (dihydrothienopyridine) 4 (pyridoindole + benzene)

Biological Activity

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound that belongs to the class of thienoindole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}N2_2O2_2S
  • Molar Mass : 350.43 g/mol
  • CAS Number : 860650-49-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in various metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound may bind to specific receptors, blocking their activity and thus exerting anti-inflammatory effects.
  • Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting tumor growth.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thienoindole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Effect Observed
MV4-110.072Inhibition of FLT3 kinase
MCF-71.5Induction of apoptosis
HeLa0.5Cell cycle arrest at G0/G1 phase

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce pro-inflammatory cytokine production in activated macrophages.

Cytokine Reduction (%) Concentration (µM)
TNF-α60%10
IL-645%10
IL-1β50%10

Case Studies

  • In Vivo Studies : A study conducted on a xenograft model indicated that daily administration of this compound at a dose of 20 mg/kg led to significant tumor size reduction without evident toxicity.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of FLT3 kinase, forming multiple hydrogen bonds with key residues, thus inhibiting its activity and leading to decreased cell viability in FLT3-positive leukemia cells.

Q & A

Q. Methodological Approach :

  • Substrate modification : Use para-substituted aryl alkynes (e.g., p-ethoxyphenylacetylene yields 82%) over sterically hindered (e.g., 2-chlorophenylacetylene: 31%) or aliphatic alkynes (e.g., 1-octyne: 31%) .
  • Acid concentration : Increase HCl concentration incrementally while monitoring side-product formation via TLC .
  • Reaction monitoring : Employ real-time NMR or in-situ IR to detect intermediate formation and adjust conditions dynamically .

What analytical techniques are essential for confirming structure and purity?

Q. Basic

  • NMR spectroscopy : 1H/13C NMR for verifying substituent integration and coupling patterns (e.g., 4-methoxybenzyl protons at δ 3.79 ppm ).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 537 ).
  • Melting point : Consistency with literature values (e.g., 204–205°C for related esters ).

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems (e.g., thienoindole core ).
  • Microanalysis : Carbon/hydrogen/nitrogen (CHN) analysis for new derivatives (±0.4% tolerance) .

How can spectral data contradictions (e.g., unexpected NMR signals) be resolved?

  • Impurity analysis : Compare with byproduct profiles from analogous reactions (e.g., unreacted starting materials in metal-free syntheses ).
  • Dynamic exchange detection : Variable-temperature NMR to identify rotamers or tautomers (e.g., amide bond rotation in the carboxamide group ).
  • Crystallography : Single-crystal X-ray diffraction for ambiguous cases (e.g., confirming regioselectivity in thienoindole annulation ).

What strategies are recommended for studying structure-activity relationships (SAR)?

Q. Methodological Framework :

  • Core modifications : Synthesize analogs with varied substituents on the thienoindole scaffold (e.g., 2-aryl vs. 2-alkyl groups) and assess biological activity .
  • Pharmacophore mapping : Replace the 4-methoxybenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to evaluate binding interactions .
  • Computational modeling : Dock derivatives into target proteins (e.g., kinases) to prioritize synthetic targets .

How can literature-reported synthetic procedures be reliably reproduced?

  • Reagent purity : Use >95% pure starting materials (e.g., indole-2-carboxylic acid derivatives ).
  • Stoichiometric precision : Calibrate equivalents of sulfur powder (1.1 equiv) and Brønsted acids (2.0 equiv sodium acetate ).
  • Detailed protocols : Follow step-by-step experimental sections with exact conditions (e.g., reflux times, workup methods ).

What are common pitfalls in interpreting mass spectrometry data?

  • Adduct formation : Account for sodium/potassium adducts ([M+Na]+ or [M+K]+) in ESI-MS .
  • In-source fragmentation : Compare fragmentation patterns with reference standards (e.g., loss of CO2 from carboxylate groups ).
  • High-resolution validation : Cross-check HRMS results with isotopic distribution simulations (e.g., using tools like mMass ).

How do solvent polarity and acid selection influence annulation efficiency?

  • Polar aprotic solvents : DMF stabilizes transition states via dipole interactions, enabling cyclization .
  • Acid strength : Strong acids (HCl) enhance protonation of intermediates, while weaker acids (AcOH) require longer reaction times .
  • Solvent-free alternatives : Explore ionic liquids or microwave-assisted syntheses to reduce DMF dependency .

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